molecular formula C15H15Br B12098792 4'-Bromo-2,4,6-trimethyl-1,1'-biphenyl CAS No. 20434-38-2

4'-Bromo-2,4,6-trimethyl-1,1'-biphenyl

Cat. No.: B12098792
CAS No.: 20434-38-2
M. Wt: 275.18 g/mol
InChI Key: IGGKZZPOIPGHDE-UHFFFAOYSA-N
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Description

4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br. It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and three methyl groups at the 2, 4, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of 4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and efficiency. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The exact pathways and targets involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl is unique due to the combination of bromine and methyl substitutions, which confer distinct chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

20434-38-2

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C15H15Br/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13/h4-9H,1-3H3

InChI Key

IGGKZZPOIPGHDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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